Qiang Zhang,
Zehua Guo,
Fang Luo,
Hua Xiao,
Weiwen Liu,
Liuyin Fan,
Chengxi Cao
PMID: 33754711
DOI:
10.1021/acs.analchem.1c00242
Abstract
Herein, the quench model of the moving exchange boundary (MEB) was first created via a ligand of 5,5'-dithiobis(2-nitro-benzoic acid) (DTNB) and group of 3-mercaptopropionic acid (MPA) capped on QDs, and then the recovery model was formed via MPA and 2-nitro-5-thiobenzoic acid (TNB) capped on QDs. The theory on MEB dynamics and width was developed based on the two reversible models, the simulation was conducted for the illumination of MEB, and the protocol was described for the MEB runs. The experiments revealed that (i) the quench model could be created via DTNB and MPA capped on QDs and the recovery one could be
formed via MPA and TNB capped on QDs, showing the feasibility of MEB models; (ii) the simulations on MEB dynamics and width were in coincidence with the theoretic predictions, showing the validity of two models; and (iii) the experiments demonstrated the validity of models, predictions, and simulations. The models and theory have potential for development of a biosensor, nanoparticle characterization, separation science, and an affinity assay of ligand-QDs.
Jie Xu,
Ming Li,
Jianhao Qiu,
Xiong-Fei Zhang,
Jianfeng Yao
PMID: 34166691
DOI:
10.1016/j.ijbiomac.2021.06.104
Abstract
Lignin is abundant and contains a large number of aromatic groups. Herein, Cd
Zn
S photocatalyst with tunable band gap energy was successfully synthesized by using 3-mercaptopropionic acid as a structure tuning additive. Cd
Zn
S can depolymerize alkaline lignin to vanillin by the photocatalytic process. Each gram of alkaline lignin can produce 46.5 mg of vanillin. 2-Phenoxy-1-phenylethanol (PP-ol) and other model compounds were used to understand the depolymerizing process of lignin. Fine tuned Cd
Zn
S can effectively cleave the C
-O-4 bond existed in PP-ol under simulated sunlight. The highest conversion of PP-ol was 89.5% with phenol and acetophenone yields of 66.2% and 33.5%, respectively. The mechanism studies confirm that the C
-H in PP-ol and lignin is firstly dehydrogenated to form C
radical intermediates, and then the photogenerated electrons break the adjacent C
-O bond. This research provides a new strategy to prepare valuable chemicals by virtue of renewable biomass and simulated sunlight.
Jianghao Zhan,
Yujie Wu,
Haihuan Wang,
Jialing Liu,
Qizhao Ma,
Kecen Xiao,
Zhen Li,
Jiehua Li,
Feng Luo,
Hong Tan
PMID: 32645496
DOI:
10.1016/j.ijbiomac.2020.07.008
Abstract
Injectable hydrogels with pH-sensitive and self-healing properties have great application potential in the field of anti-cancer drug carriers. In this work, an injectable hydrogel is prepared using 4armPEG-benzaldehyde (4armPEGDA) and N-carboxyethyl chitosan (CEC) as a new drug carrier. The gelation time, equilibrium swelling rate, degradation time, and dynamic modulus of the injectable hydrogels can be adjusted by merely changing the concentration of 4armPEGDA. The volume of the hydrogel shrinks at pH 5.6 and expands at pH 7.4, which helps to control the release of anti-cancer drug. At pH 5.6, the hydrogels show a fast and substantial Dox release effect, which is five times higher than that at pH 7.4. In vitro cumulative drug release of all the hydrogels reached equilibrium on about the fourth day, and the hydrogel is completely degraded within five days, which contributes to the Dox-loaded hydrogel to further release the remaining Dox. Moreover, the Dox-loaded hydrogel shows a strong inhibitory effect on the growth of human hepatocellular carcinoma cells (HepG2). Finally, the anti-tumor model experiment in vivo demonstrated that the Dox-loaded hydrogel can significantly inhibit tumor growth within five days. Therefore, such injectable hydrogels are excellent carriers for the potential treatment of hepatocellular carcinoma.
Clyde A Daly Jr,
Caley Allen,
Nikita Rozanov,
Gene Chong,
Eric S Melby,
Thomas R Kuech,
Samuel E Lohse,
Catherine J Murphy,
Joel A Pedersen,
Rigoberto Hernandez
PMID: 32302137
DOI:
10.1021/acs.langmuir.0c00681
Abstract
The composition, orientation, and conformation of proteins in biomolecular coronas acquired by nanoparticles in biological media contribute to how they are identified by a cell. While numerous studies have investigated protein composition in biomolecular coronas, relatively little detail is known about how the nanoparticle surface influences the orientation and conformation of the proteins associated with them. We previously showed that the peripheral membrane protein cytochrome
adopts preferred poses relative to negatively charged 3-mercaptopropionic acid (MPA)-gold nanoparticles (AuNPs). Here, we employ molecular dynamics simulations and complementary experiments to establish that cytochrome
also assumes preferred poses upon association with nanoparticles functionalized with an uncharged ligand, specifically ω-(1-mercaptounde-11-cyl)hexa(ethylene glycol) (EG
). We find that the display of the EG
ligands is sensitive to the curvature of the surface-and, consequently, the effective diameter of the nearly spherical nanoparticle core-which in turn affects the preferred poses of cytochrome
.
Sachin Kadian,
Gaurav Manik
PMID: 32106009
DOI:
10.1016/j.foodchem.2020.126457
Abstract
In this work, a novel, selective and sensitive fluorescent probe (sulfur doped graphene quantum dots, SGQDs) was designed for real-time detection of quercetin in red wine samples. SGQDs were synthesized by pyrolyzing citric acid (CA) and 3-Mercaptopropionic acid (MPA) and characterized through advanced techniques. It was observed that fluorescence intensity of SGQDs could be substantially quenched by the addition of quercetin through inner filter effect (IFE) mechanism. Additionally, a visual color change (colorless to light yellow) was also noticed after addition of quercetin into a solution of SGQDs. The change in SGQDs fluorescence intensity with varying quercetin content revealed good linearity in the 0-50.0 μM range with regression coefficient of 0.9943 and a lowest detection limit of 0.006 μg/mL. To authenticate the real-time application of SGQDs as a potential fluorescent probe, red wine samples having different quercetin concentrations were used for quantitative analysis, after the optimization of several analytical parameters.
Hao-Hua Deng,
Kai-Yuan Huang,
Meng-Jun Zhang,
Zhi-Yan Zou,
Ying-Ying Xu,
Hua-Ping Peng,
Wei Chen,
Guo-Lin Hong
PMID: 32109661
DOI:
10.1016/j.foodchem.2020.126456
Abstract
In recent years, gold nanoclusters (AuNCs) have received considerable attention as optical transducers in chemo/biosensors. Herein, a facile and efficient assay for NO
has been successfully developed based on the fluorescence quenching of AuNCs co-modified by bovine serum albumin and 3-mercaptopropionic acid (BSA/MPA-AuNCs). In the presence of NO
under acidic conditions, Fe
can be readily oxidized and transformed to Fe
, which can significantly suppress the fluorescence of BSA/MPA-AuNCs via non-radiative electron-transfer mechanism. The linear range and detection limit for this system were found to be 5-30 μM (r = 0.9975) and 0.7 μM, respectively. Other common anions and cations showed only very minor interference with the NO
detection. Furthermore, the effectiveness of the proposed sensing strategy was validated by the demonstration of good performance in the determination of the amount of NO
in ham samples, rendering it a powerful tool for the assessment of food security and water quality.
Meiling Ding,
Kun Wang,
Min Fang,
Weiju Zhu,
Longchao Du,
Cun Li
PMID: 32179461
DOI:
10.1016/j.saa.2020.118249
Abstract
Mercaptopropionic acid (MPA) capped CdTe quantum dots (MPA-CdTe QDs) were synthesized in aqueous medium by hydrothermal method, which modified by Fe
could be used as a fluorescent probe to detect ascorbic acid (AA). MPA-CdTe QDs fluorescence probe could be used as successive sensor for metal ions and AA with "on-off-on" process. The fluorescence of QDs was quenched after adding Fe
to MPA-CdTe QDs. Then, the fluorescence of the Fe
@MPA-CdTe QDs can be sensitively turned on by AA to give an "on-off-on" fluorescence response according to the oxidation-reduction between Fe
and AA. There was a linear relationship between fluorescence intensity quenching value and the concentration of Fe
in the range of 2-10 μM since Fe
sensitively reacted with CdTe QDs. The linear detection range for AA was 0.1-1 μM with a limit of detection of 6.6 nM. The principle is proved by fluorescence emission spectroscopy, nuclear magnetic resonance spectroscopy. The proposed method is successfully used to detect the AA in human plasma sample.
Mohd Hazani Mat Zaid,
Che Engku Noramalina Che-Engku-Chik,
Nor Azah Yusof,
Jaafar Abdullah,
Siti Sarah Othman,
Rahizan Issa,
Mohd Fairulnizal Md Noh,
Helmi Wasoh
PMID: 32722334
DOI:
10.3390/molecules25153373
Abstract
Death from tuberculosis has resulted in an increased need for early detection to prevent a tuberculosis (TB) epidemic, especially in closed and crowded populations. Herein, a sensitive electrochemical DNA biosensor based on functionalized iron oxide with mercaptopropionic acid (MPA-Fe
O
) nanoparticle and nanocellulose crystalline functionalized cetyl trimethyl ammonium bromide (NCC/CTAB) has been fabricated for the detection of
(MTB). In this study, a simple drop cast method was applied to deposit solution of MPA-Fe
O
/NCC/CTAB onto the surface of the screen-printed carbon electrode (SPCE). Then, a specific sequence of MTB DNA probe was immobilized onto a modified SPCE surface by using the 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide/N-hydroxysuccinimide (EDC/NHS) coupling mechanism. For better signal amplification and electrochemical response, ruthenium bipyridyl Ru(bpy)
was assigned as labels of hybridization followed by the characteristic test using differential pulse voltammetry (DPV). The results of this biosensor enable the detection of target DNA until a concentration as low as 7.96 × 10
M with a wide detection range from 1.0 × 10
to 1.0 × 10
M. In addition, the developed biosensor has shown a differentiation between positive and negative MTB samples in real sampel analysis.
Nicholas J York,
Molly M Lockart,
Sinjinee Sardar,
Nimesh Khadka,
Wuxian Shi,
Ronald E Stenkamp,
Jianye Zhang,
Philip D Kiser,
Brad S Pierce
PMID: 33662397
DOI:
10.1016/j.jbc.2021.100492
Abstract
Thiol dioxygenases are a subset of nonheme iron oxygenases that catalyze the formation of sulfinic acids from sulfhydryl-containing substrates and dioxygen. Among this class, cysteine dioxygenases (CDOs) and 3-mercaptopropionic acid dioxygenases (3MDOs) are the best characterized, and the mode of substrate binding for CDOs is well understood. However, the manner in which 3-mercaptopropionic acid (3MPA) coordinates to the nonheme iron site in 3MDO remains a matter of debate. A model for bidentate 3MPA coordination at the 3MDO Fe-site has been proposed on the basis of computational docking, whereas steady-state kinetics and EPR spectroscopic measurements suggest a thiolate-only coordination of the substrate. To address this gap in knowledge, we determined the structure of Azobacter vinelandii 3MDO (Av3MDO) in complex with the substrate analog and competitive inhibitor, 3-hydroxypropionic acid (3HPA). The structure together with DFT computational modeling demonstrates that 3HPA and 3MPA associate with iron as chelate complexes with the substrate-carboxylate group forming an additional interaction with Arg168 and the thiol bound at the same position as in CDO. A chloride ligand was bound to iron in the coordination site assigned as the O
-binding site. Supporting HYSCORE spectroscopic experiments were performed on the (3MPA/NO)-bound Av3MDO iron nitrosyl (S = 3/2) site. In combination with spectroscopic simulations and optimized DFT models, this work provides an experimentally verified model of the Av3MDO enzyme-substrate complex, effectively resolving a debate in the literature regarding the preferred substrate-binding denticity. These results elegantly explain the observed 3MDO substrate specificity, but leave unanswered questions regarding the mechanism of substrate-gated reactivity with dioxygen.
Hideki Katow,
Hiromi Yoshida,
Masato Kiyomoto
PMID: 31964929
DOI:
10.1038/s41598-020-57567-w
Abstract
The γ-aminobutyric acid (GABA) signal transmission system (GSTS) contributes to larval swimming through the regulation of ciliary beating. However, whether this system also contributes to the primary podia (PP)-generated motility of juveniles remained unclear. The present study aimed to elucidate the involvement of the GSTS in the motility of metamorphic juveniles (juveniles) (1) by immunohistochemically elucidating the location of molecular constituents of the PP, and (2) by inhibiting the activity of GΑΒΑ decarboxylase (GAD) with 3-mercaptopropionic acid (3-MPA). During metamorphosis, the echinus rudiment protrudes its PP out of the body surface in 8-arm plutei. The PP expresses immunopositive signal (-IS) of GAD, GABA, GABA
receptor and tropomyosin, and is constituted with the GABA-IS negative distal tip and the GABA/GAD-IS gaiter region. The latter radiates distal projections to the disc that contains a GAD-IS cellular network. The juvenile body cavity houses a GABA/βIII-tubulin-IS Penta-radial ring (PrR) that extends branches into each PP and several bridges to the GAD/GABA-IS Penta-radial plate (PrP) on the oral side but does not reach to the gaiter region. 3-MPA reversibly inhibits the juvenile motility and GABA-IS expression in the PrR/PrP complex. This indicates that the complex is the major contributor to the GABAergic motility in juveniles.